![molecular formula C5H6ClNO3S B3013482 2-Ethyl-1,3-oxazole-5-sulfonyl chloride CAS No. 2386774-68-9](/img/structure/B3013482.png)
2-Ethyl-1,3-oxazole-5-sulfonyl chloride
Overview
Description
2-Ethyl-1,3-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO3S and a molecular weight of 195.63 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of 2-ethyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-Ethyl-1,3-oxazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-Ethyl-1,3-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific nucleophile or reducing agent used .
Scientific Research Applications
Medicinal Chemistry
Overview
2-Ethyl-1,3-oxazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its sulfonamide and sulfonate ester functionalities are crucial for developing drugs with specific biological activities.
Case Studies
A study demonstrated the synthesis of novel sulfonamide derivatives using this compound, which exhibited potent inhibition against carbonic anhydrase (CA) isozymes and other enzymes relevant to neurological disorders and cancer treatment . These derivatives showed Ki values in the nanomolar range, indicating their potential as therapeutic agents.
Organic Synthesis
Overview
In organic synthesis, this compound is utilized for introducing sulfonyl chloride groups into various organic molecules. This reactivity allows for the preparation of diverse heterocyclic compounds.
Reactions and Mechanisms
The compound can undergo various reactions:
- Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
- Hydrolysis: In aqueous conditions, it hydrolyzes to yield the corresponding sulfonic acid.
These reactions are facilitated by common reagents like triethylamine and solvents such as dichloromethane.
Materials Science
Overview
In materials science, this compound is employed to modify polymers and other materials. The introduction of sulfonyl chloride functionalities enhances the materials' properties for specific applications.
Applications in Polymer Chemistry
The sulfonyl chloride group allows for further derivatization, leading to improved thermal stability and chemical resistance in polymeric materials. This modification is crucial for developing advanced materials used in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used in the reaction .
Comparison with Similar Compounds
2-Ethyl-1,3-oxazole-5-sulfonyl chloride can be compared with other similar compounds such as:
2-Methyl-1,3-oxazole-5-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-1,3-oxazole-5-sulfonyl chloride: Contains a phenyl group instead of an ethyl group.
1,3-Oxazole-5-sulfonyl chloride: Lacks the ethyl substituent.
The uniqueness of this compound lies in its specific reactivity and the presence of the ethyl group, which can influence its chemical properties and applications .
Biological Activity
2-Ethyl-1,3-oxazole-5-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanisms of action and relevant case studies.
This compound is characterized by its oxazole ring structure, which is known for conferring various biological activities. The compound's sulfonyl chloride functional group enhances its reactivity, making it suitable for further chemical modifications and applications in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Similar compounds have been shown to affect multiple biochemical pathways, including:
- Antimicrobial Activity : Compounds with oxazole rings often exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication.
- Anticancer Activity : Oxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial activity. A comparative analysis of its effectiveness against various bacterial strains is summarized in the table below:
Compound | MIC (µg/ml) | Bacterial Strains Tested |
---|---|---|
This compound | 16 | Staphylococcus aureus, Escherichia coli |
Ampicillin | 8 | Staphylococcus aureus |
Ciprofloxacin | 4 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that this compound has comparable or superior activity against certain strains when compared to established antibiotics .
Antiviral Activity
Research indicates that this compound may inhibit viral replication. For example, derivatives similar to 2-Ethyl-1,3-oxazole have been shown to interfere with the life cycle of viruses such as HIV and influenza by targeting viral enzymes crucial for replication .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Study on Antimicrobial Efficacy
A study conducted by Singh et al. synthesized several oxazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that compounds with structural similarities to 2-Ethyl-1,3-oxazole showed significant inhibition zones in disk diffusion assays against S. aureus and E. coli (Table 7) .
Study on Anticancer Properties
In another study focused on anticancer activity, researchers investigated the effects of oxazole derivatives on human cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability through apoptosis induction mechanisms .
Properties
IUPAC Name |
2-ethyl-1,3-oxazole-5-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLRTNAGQNPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386774-68-9 | |
Record name | 2-ethyl-1,3-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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